Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 5-position, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
CAS No. |
889939-13-3 |
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Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 5-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)14-11(8)15/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
VWHACQUONQNNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Cl)NC1=O |
Origin of Product |
United States |
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